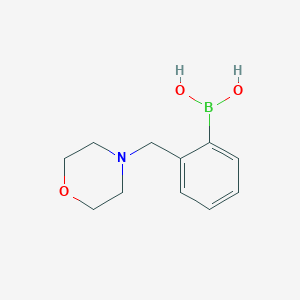
2-(2,4-Dichlorophenoxy)benzoic acid
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)benzoic acid, commonly known as dicamba, is a synthetic auxin herbicide that is widely used in agriculture. It was first developed in the 1960s by Monsanto and has since been used to control broadleaf weeds in various crops, such as soybeans, cotton, and corn. Dicamba is a systemic herbicide that is absorbed by the plant and moves throughout its tissues, causing it to grow uncontrollably and eventually die.
Applications De Recherche Scientifique
Environmental Detection and Transformation
- The presence of phenoxyalkanoic acid herbicides, including 2-(2,4-dichlorophenoxy)benzoic acid, has been reported in Swiss lakes and rivers. These compounds, including 2-(2,4-dichlorophenoxy)benzoic acid, were detected at concentrations well below recommended drinking water tolerance levels, even in areas with intense agricultural activities (Buser & Müller, 1998).
Degradation by Microorganisms
- Research has shown that Aspergillus niger can degrade chlorinated derivatives of phenoxyacetic acid and benzoic acid, which include 2-(2,4-dichlorophenoxy)benzoic acid. These findings are significant as such compounds can be introduced into natural water and soils as pesticide residues or industrial wastes (Shailubhai et al., 1983).
Novel Fluorescence Probes Development
- Novel fluorescence probes have been developed for detecting reactive oxygen species, involving derivatives of benzoic acid. These probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, are relevant in biological and chemical applications, indicating potential for derivatives of 2-(2,4-dichlorophenoxy)benzoic acid in similar contexts (Setsukinai et al., 2003).
Water Treatment and Analysis
- 2-(2,4-Dichlorophenoxy)benzoic acid has been treated using membrane bioreactor (MBR) technology, demonstrating its effectiveness in breaking down toxic herbicides in water. This indicates its potential application in improving water treatment processes (Ghoshdastidar & Tong, 2013).
- Electrochemical methods, like electro-Fenton and photoelectro-Fenton, have been utilized for degrading 2-(2,4-dichlorophenoxy)benzoic acid in water, suggesting its role in environmental remediation processes (Brillas et al., 2007).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJCZFBHCZXULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476022 | |
| Record name | 2-(2,4-dichlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)benzoic acid | |
CAS RN |
86308-86-3 | |
| Record name | 2-(2,4-dichlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)





![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)





![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)